molecular formula C7H7FN2O B15260457 2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one

2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one

Cat. No.: B15260457
M. Wt: 154.14 g/mol
InChI Key: FGOCODRIVQNOHI-UHFFFAOYSA-N
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Description

2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one is a heterocyclic compound that contains both pyrazole and pyridine ringsIts unique structure allows for diverse chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable electrophilic reagent, such as a fluorinated ketone, under acidic conditions. The reaction is usually carried out in a solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

Scientific Research Applications

2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable scaffold for drug discovery and materials science .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

2-fluoro-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C7H7FN2O/c8-7-4-5-6(11)2-1-3-10(5)9-7/h4H,1-3H2

InChI Key

FGOCODRIVQNOHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=NN2C1)F

Origin of Product

United States

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